4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
4-(Chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole, also known as CMT, is an organic compound that has been used in a variety of scientific research applications. CMT is a synthetic triazole derivative that has a wide range of biochemical and physiological effects. It is a versatile compound that can be used for a variety of purposes, including drug discovery, drug development, and laboratory experiments.
Scientific Research Applications
Synthesis and Applications in Material Science
- Energetic Salts Synthesis : Triazolyl-functionalized monocationic energetic salts have been synthesized through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts show good thermal stability and relatively high density, suggesting their potential application in energetic materials (Ruihu Wang et al., 2007).
Chemical Behavior and Structural Analysis
- Intermolecular Interactions : A study on biologically active 1,2,4-triazole derivatives has detailed the presence of various intermolecular interactions, including C–H⋯π and lp⋯π interactions. This analysis contributes to understanding the chemical behavior and structure of triazole derivatives (R. Shukla et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Performance : A structurally well-defined 1,2,3-triazole derivative has been studied for its corrosion inhibition performance on mild steel in hydrochloric acid. This research highlights the compound's effectiveness in protecting against corrosion, which is critical for industrial applications (Meryem Hrimla et al., 2021).
Fluorescent Behavior and Synthesis
- Fluorescent Properties : The synthesis and fluorescent behavior of 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been explored, indicating that these compounds exhibit fluorescent behavior. Such properties could be useful in developing fluorescent materials and biochemical markers (V. Kamalraj et al., 2008).
properties
IUPAC Name |
4-(chloromethyl)-1-(4-methylphenyl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-2-4-10(5-3-8)14-7-9(6-11)12-13-14/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGCTCTMBSSHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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